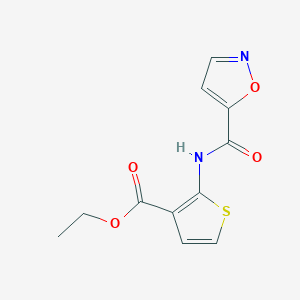

Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate

Description

Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an ethyl ester at position 3 and an isoxazole-5-carboxamido moiety at position 2. Its synthesis typically involves multi-step reactions, including oxime formation, cyclization, and esterification, as outlined in recent synthetic protocols .

Properties

IUPAC Name |

ethyl 2-(1,2-oxazole-5-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-2-16-11(15)7-4-6-18-10(7)13-9(14)8-3-5-12-17-8/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFOCYUGNKASHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with isoxazole derivatives under specific reaction conditions. One common method includes the use of Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base such as potassium t-butoxide and may be facilitated by microwave irradiation to achieve higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

Substitution: The thiophene and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols and amines.

Scientific Research Applications

Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p)

- Structural Features : Shares a thiophene-isoxazole backbone but differs in substituent positions. The isoxazole ring is substituted with a methyl group at position 5, and the thiophene ring is methylated at position 5 .

- Synthesis: Prepared via cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate using Oxone® and KCl .

- Biological Activity: Not explicitly tested in the cited studies, but structural analogs are often evaluated for antimicrobial or antiparasitic activity .

Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (Compound 1)

- Structural Features: Contains an amino group at position 2 and a phenyl group at position 5 on the thiophene ring, lacking the isoxazole moiety .

- Synthesis: Synthesized via the Gewald reaction, a one-pot method involving ketones, sulfur, and cyanoacetates .

- Biological Activity : Derivatives of this scaffold are frequently screened for antibacterial and antifungal properties .

- Key Difference: The amino group may enhance solubility but reduces steric bulk compared to the isoxazole carboxamido group.

Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate (Compound 2b)

- Structural Features: Features a cyano group at position 5 and a methylthio group at position 2 on the thiophene ring .

- Synthesis: Produced via a one-pot reaction involving ethyl 2-cyano-3,3-bis(methylthio)acrylate and sodium sulfide .

- Biological Activity : Demonstrated moderate antibacterial activity against Staphylococcus aureus .

- Key Difference: The cyano and methylthio substituents introduce distinct electronic effects compared to the carboxamido-isoxazole system.

4-Phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester derivatives (Compounds 3 and 4)

- Structural Features : Incorporate fused imidazo-triazole or benzimidazole rings at position 5 of the thiophene .

- Synthesis : Derived from bromination of acetyl-substituted thiophenes followed by nucleophilic substitution .

- Biological Activity : Exhibited antifungal activity against Candida albicans and antibacterial activity against Escherichia coli .

Data Table: Structural and Functional Comparison

Structure-Activity Relationship (SAR) Analysis

- Isoxazole vs.

- Methyl Substituents : Methyl groups on thiophene/isoxazole (e.g., Compound 45p) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Fused Heterocycles : Compounds with fused rings (e.g., derivatives) exhibit broader-spectrum antimicrobial activity due to enhanced planar rigidity and DNA intercalation .

Biological Activity

Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an isoxazole moiety and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 238.26 g/mol. The compound features functional groups such as carboxamides and carboxylates, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess its antibacterial effectiveness, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, leading to reduced cell viability .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| A549 (Lung Cancer) | 20.5 | Cell cycle arrest (G0/G1 phase) |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation. For instance, its structure allows it to bind to enzymes like cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against S. aureus. The results suggest that the compound could be developed into a novel antibacterial agent .

Case Study 2: Anticancer Potential

In another investigation, this compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The compound exhibited a mean growth inhibition (GI%) of approximately 43% across various human cancer types, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(isoxazole-5-carboxamido)thiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of thiophene precursors. A common approach involves:

Gewald Reaction : Formation of 2-aminothiophene-3-carboxylate intermediates through cyclocondensation of ketones, sulfur, and cyanoacetate esters under basic conditions (e.g., morpholine, ethanol) .

Acylation : Reacting the amino group with isoxazole-5-carbonyl chloride in anhydrous solvents (e.g., THF, DCM) using triethylamine as a base .

- Critical Parameters :

- Temperature (0–5°C for acylation to minimize side reactions).

- Solvent choice (polar aprotic solvents improve solubility of intermediates).

- Stoichiometric control of acylating agents (1.2–1.5 equivalents) to avoid over-acylation .

Q. How is this compound purified, and what analytical methods validate its purity?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Validation :

- HPLC : Purity ≥98% confirmed using C18 columns with acetonitrile/water mobile phases .

- Spectroscopy :

- 1H/13C NMR : Peaks for ethyl ester (δ ~4.3 ppm, quartet; ~1.3 ppm, triplet), isoxazole protons (δ ~6.5–8.0 ppm), and thiophene backbone .

- IR : Stretching bands for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (skin irritation category 2) .

- Ventilation : Use fume hoods due to respiratory toxicity risks (specific target organ toxicity category 3) .

- Spill Management : Absorb with inert material (vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced Research Questions

Q. How can cyclocondensation steps be optimized to address low yields in isoxazole-thiophene hybrid synthesis?

- Methodological Answer :

- Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 6–12 hours conventional) while maintaining yields >75% .

- In Situ Monitoring : Use TLC (ethyl acetate/hexane, 1:1) or inline IR to track intermediate formation and adjust stoichiometry dynamically .

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?

- Methodological Answer :

- Tautomerism Analysis : Isoxazole-thiophene systems may exhibit keto-enol tautomerism, causing peak splitting. Use variable-temperature NMR (VT-NMR) to identify equilibrium states .

- COSY/HMBC : Correlate ambiguous protons/carbons to resolve connectivity (e.g., distinguishing amide vs. ester carbonyls) .

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) provides definitive structural confirmation .

Q. What strategies mitigate solubility challenges in biological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Replace the ethyl ester with hydrophilic groups (e.g., PEGylated esters) while retaining activity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release in cell-based studies .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Target the isoxazole moiety to ATP-binding pockets (e.g., kinase inhibitors) using AutoDock Vina .

- QSAR Models : Correlate logP (XlogP ~4.0) with cytotoxicity data to prioritize derivatives with optimal hydrophobicity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to predict binding affinity .

Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Standardized Protocols : Use MTT assays with matched cell densities (5,000–10,000 cells/well) and incubation times (48–72 hours) .

- Metabolic Profiling : LC-MS/MS to quantify intracellular uptake and metabolite interference .

- Orthogonal Assays : Validate with apoptosis markers (Annexin V/PI) and caspase-3 activation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.